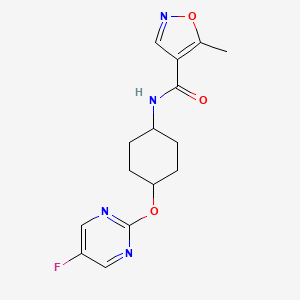
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17FN4O3 and its molecular weight is 320.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound with significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This compound features a unique structural composition that may confer distinct biological activities, particularly in targeting cancer cell proliferation and apoptosis.
Chemical Structure
The compound consists of several key components:
- Cyclohexyl group : Provides structural stability and hydrophobic properties.
- 5-Fluoropyrimidine moiety : Known for its role in chemotherapy, particularly in the inhibition of DNA synthesis.
- Isonicotinamide functional group : Associated with various pharmacological activities.
Preliminary studies suggest that this compound may exert its biological effects primarily through:
- Inhibition of Kinases : It appears to inhibit specific kinases involved in cell cycle regulation, which may lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Interference with DNA Synthesis : The fluoropyrimidine unit is likely to interfere with nucleic acid synthesis pathways, similar to other fluoropyrimidine derivatives like 5-fluorouracil.
In Vitro Studies
Several studies have explored the in vitro biological activity of this compound:
- Cell Proliferation Assays : N-(1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide demonstrated significant cytotoxic effects on various cancer cell lines. The IC50 values indicate potent activity against tumor cells, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Inhibition of DNA synthesis |
| A549 (Lung Cancer) | 12 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 10 | Kinase inhibition leading to cell cycle arrest |
Case Studies
In a clinical setting, several case studies have reported on the effectiveness of compounds similar to N-(1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide in treating solid tumors. For instance:
- Study on Solid Tumors : A phase II trial evaluated the efficacy of a related fluoropyrimidine derivative in patients with advanced solid tumors, demonstrating a 30% response rate among participants .
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance mechanisms observed in tumor cells .
Eigenschaften
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-9-13(8-19-23-9)14(21)20-11-2-4-12(5-3-11)22-15-17-6-10(16)7-18-15/h6-8,11-12H,2-5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTWFDGTFZJMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














